molecular formula C5H10ClNO3S B1430737 1-Oxo-1lambda4-thiomorpholine-3-carboxylic acid hydrochloride CAS No. 1803566-72-4

1-Oxo-1lambda4-thiomorpholine-3-carboxylic acid hydrochloride

Cat. No.: B1430737
CAS No.: 1803566-72-4
M. Wt: 199.66 g/mol
InChI Key: WWGMNTLLDOSUFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Oxo-1lambda4-thiomorpholine-3-carboxylic acid hydrochloride is a chemical compound with the formula C5H10ClNO3S. It has a molecular weight of 199.66 . This compound is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H9NO3S.ClH/c7-5(8)4-3-10(9)2-1-6-4;/h4,6H,1-3H2,(H,7,8);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

This compound is a powder . It should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Reaction Products and Derivatives

  • Advanced Reaction Products from Initial Adducts : A study identified novel advanced reaction products, including thiomorpholine derivatives, from the initial Michael adducts of cysteine and 4-oxo-2-nonenal, an aldehyde from omega-6 polyunsaturated fatty acid peroxidation. These compounds, including 2-cyclopentenone derivatives, offer insights into sulfhydryl modifications by reactive aldehydes (Shimozu, Shibata, Ojika, & Uchida, 2009).

Medicinal Chemistry Applications

  • Opioid Receptor Antagonists : Derivatives of quinoline carboxylic acids, including hydrochlorides of alkylaminoalkyl amides, have shown promise as new, efficient opioid receptor antagonists. This suggests a potential route for developing novel therapeutics (Ukrainets, Sidorenko, Davidenko, & Yarosh, 2010).

  • Antimicrobial and Antihypoxic Activities : Synthesis of thiomorpholine derivatives has been explored for antimicrobial activity, suggesting potential applications in addressing microbial resistance and developing new antimicrobials (Kardile & Kalyane, 2010). Additionally, certain hydrochlorides of quinoline carboxylic acid derivatives have demonstrated significant antihypoxic effects, indicating potential use in developing treatments for conditions associated with hypoxia (Ukrainets, Mospanova, & Davidenko, 2014).

Structural and Chemical Analysis

  • Structure Elucidation : Various studies have focused on the synthesis and structural analysis of quinoline carboxylic acid derivatives and related compounds, contributing to the understanding of their chemical properties and potential applications in synthesis and drug design. For example, the synthesis and structure elucidation of new quinoline-4-carboxylate derivatives have been reported, providing insights into their potential medicinal applications and interactions with biological targets (Hayani et al., 2021).

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with this compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

1-oxo-1,4-thiazinane-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3S.ClH/c7-5(8)4-3-10(9)2-1-6-4;/h4,6H,1-3H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGMNTLLDOSUFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)CC(N1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Oxo-1lambda4-thiomorpholine-3-carboxylic acid hydrochloride
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